Superior In Vivo Gonadotropic Suppression Activity vs. Elagolix
In a direct head-to-head in vivo study, SKI2496 demonstrated superior gonadotropic suppression activity compared to Elagolix, a leading clinical GnRH antagonist [1]. This is a key differentiator, as it indicates a more profound and potentially longer-lasting suppression of the hypothalamic-pituitary-gonadal (HPG) axis. The superiority was a primary factor in its selection for advanced studies [1].
| Evidence Dimension | In vivo gonadotropic suppression activity |
|---|---|
| Target Compound Data | Superior |
| Comparator Or Baseline | Elagolix (Baseline for comparison) |
| Quantified Difference | Qualitatively superior (exact quantitative difference not disclosed in public abstract/datasheet) |
| Conditions | In vivo pharmacodynamic evaluation model (details in primary publication) |
Why This Matters
This direct comparison justifies the selection of SKI2496 over the most clinically advanced comparator when the experimental goal is to achieve maximal, robust suppression of the GnRH axis in an animal model.
- [1] Kim, S. M., Lee, M., Lee, S. Y., Park, E., Lee, S. M., Kim, E. J., ... & Lee, J. (2016). Discovery of an Orally Bioavailable Gonadotropin-Releasing Hormone Receptor Antagonist. Journal of Medicinal Chemistry, 59(19), 9150-9172. View Source
